molecular formula C7H5Br2NO2 B12456819 3-Amino-2,6-dibromobenzoic acid

3-Amino-2,6-dibromobenzoic acid

Cat. No.: B12456819
M. Wt: 294.93 g/mol
InChI Key: NDBRRWMEBDAYRG-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromobenzoic acid is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol It is a derivative of benzoic acid, characterized by the presence of amino and dibromo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dibromobenzoic acid typically involves the bromination of an amino-substituted benzoic acid precursor. One common method includes the bromination of anthranilic acid (2-aminobenzoic acid) using bromine in the presence of a suitable solvent . The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dibromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dibromobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity to certain molecular targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,6-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine substituents, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

3-amino-2,6-dibromobenzoic acid

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

NDBRRWMEBDAYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(=O)O)Br

Origin of Product

United States

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